3-Fluoro-4-mercaptobenzaldehyde
Description
Significance of Fluorine and Sulfur Functionalization in Aromatic Aldehydes
The incorporation of fluorine and sulfur into aromatic aldehydes has profound effects on their chemical behavior and potential applications. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. This can influence the reactivity of the aldehyde group and the acidity of other substituents. The carbon-fluorine bond is also known for its strength and can enhance the metabolic stability of molecules in biological systems, a property often exploited in drug design. Furthermore, aromatic fluorine can participate in hydrogen bonding and electrostatic interactions, which can be crucial for molecular recognition and binding. nih.gov
The sulfur atom, present in the mercapto (thiol) group, introduces another layer of functionality. Thiols are known for their nucleophilicity and their ability to form strong bonds with metals. The thiol group can be readily oxidized to form disulfide bridges, a reaction that is important in various biological processes and in the development of self-assembling materials. The presence of both fluorine and sulfur creates a unique electronic environment. For instance, the electron-withdrawing nature of fluorine can modulate the reactivity of the thiol group. This interplay between the functional groups is a key area of investigation.
Overview of Research Trajectories for Fluorinated Thiol-Substituted Benzaldehydes
Research involving fluorinated thiol-substituted benzaldehydes, including 3-Fluoro-4-mercaptobenzaldehyde, is primarily focused on their utility as synthetic intermediates. One major research trajectory is their use in the synthesis of novel heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles, while the thiol and fluoro groups can be used for subsequent ring-forming or modification reactions.
Another significant area of research is in the field of medicinal chemistry. The unique properties conferred by the fluorine and sulfur atoms make these compounds attractive scaffolds for the development of new therapeutic agents. For example, compounds with similar functionalities have been investigated for their potential antibacterial properties. The ability of the thiol group to interact with proteins makes derivatives of these compounds candidates for enzyme inhibitors.
In materials science, the focus is on creating novel polymers and functional materials. The thiol group can be used for surface modification or for creating self-assembled monolayers. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.
Recent research has also explored the use of related fluorinated and sulfur-containing reagents in novel chemical transformations, such as difluoromethylation and trifluoromethylation reactions, highlighting the ongoing interest in the chemistry of organofluorine and organosulfur compounds. researchgate.netacs.org
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅FOS |
| Molecular Weight | 156.18 g/mol |
| Appearance | Solid |
Structure
3D Structure
Properties
Molecular Formula |
C7H5FOS |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H |
InChI Key |
UPGPBLGMGYYFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 Mercaptobenzaldehyde
Electronic and Steric Effects on Reactivity
The chemical behavior of 3-Fluoro-4-mercaptobenzaldehyde is a direct consequence of the electronic and steric effects exerted by its substituents. The aldehyde group is a powerful electron-withdrawing group through both resonance and induction, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Conversely, the mercapto and fluoro groups, while inductively withdrawing, can donate lone pair electrons through resonance, acting as ortho-, para-directors in electrophilic reactions.
The fluorine atom, being the most electronegative element, exerts a strong inductive (-I) effect, which enhances the electrophilicity of the carbon atom it is attached to. The mercapto group's sulfur atom can influence reactions not only through its electronic effects but also by its ability to coordinate with metal catalysts, which can sometimes lead to catalyst poisoning.
| Functional Group | Electronic Effect | Influence on Aromatic Ring |
| Aldehyde (-CHO) | Strong electron-withdrawing (-I, -M) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack. Directs incoming electrophiles to the meta position. |
| Fluoro (-F) | Strong electron-withdrawing (-I), weak electron-donating (+M) | Deactivates ring to electrophilic attack but directs incoming groups to ortho/para positions. Activates the C-F position for SNAr. |
| Mercapto (-SH) | Weak electron-withdrawing (-I), electron-donating (+M) | Activates ring to electrophilic attack and directs incoming groups to ortho/para positions. Can coordinate with metal catalysts. |
This table summarizes the primary electronic effects of the substituents on the aromatic ring of this compound.
Reaction Mechanisms of Key Transformations
The unique substitution pattern of this compound allows for several key transformations with distinct reaction mechanisms.
The presence of a strongly electron-withdrawing aldehyde group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. masterorganicchemistry.com This is particularly true for the carbon atom bonded to the fluorine, which serves as an excellent leaving group in SNAr reactions.
The mechanism proceeds via a two-step addition-elimination process. libretexts.org
Addition Step: A nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is effectively delocalized by the electron-withdrawing aldehyde group. libretexts.org
Elimination Step: The aromaticity is restored as the fluoride (B91410) ion is eliminated, resulting in the substituted product. acgpubs.org
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. sinica.edu.tw The fluorine atom itself contributes to a faster reaction rate compared to other halogens in many SNAr contexts. masterorganicchemistry.com
The potential for intramolecular hydrogen bonding (IMHB) between the hydrogen of the mercapto (-SH) group and the oxygen of the adjacent aldehyde (-CHO) group can significantly influence the molecule's conformation and reactivity. nih.govnih.gov This interaction can create a pseudo-six-membered ring, locking the molecule into a more planar and rigid conformation.
This conformational rigidity can affect the reactivity of both functional groups. For instance, the hydrogen bond may decrease the nucleophilicity of the sulfur atom and alter the electrophilicity of the aldehyde's carbonyl carbon. The existence and strength of such a bond can be investigated using techniques like NMR spectroscopy to detect through-space couplings between the involved proton and adjacent atoms. mdpi.com The modulation of this hydrogen bond strength can be influenced by solvent choice and the electronic nature of other substituents on the ring. mdpi.comescholarship.org
Regioselectivity in reactions involving this compound is primarily controlled by the directing effects of the existing substituents.
In Nucleophilic Aromatic Substitution (SNAr): The reaction is highly regioselective, with the nucleophile preferentially attacking the carbon atom bonded to the fluorine atom, as this position is activated by the para-aldehyde group. masterorganicchemistry.comacgpubs.org
In Electrophilic Aromatic Substitution: The outcome is more complex. The mercapto group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director, and the aldehyde is a meta-director. The position of electrophilic attack would depend on the reaction conditions and the nature of the electrophile, with substitution likely occurring at the positions ortho to the powerful mercapto group.
Stereoselectivity: While the core molecule is achiral, stereoselectivity becomes relevant in reactions involving the aldehyde group, such as aldol (B89426) additions. nih.gov The steric hindrance and electronic environment created by the adjacent fluoro and mercapto groups can influence the facial selectivity of nucleophilic attack on the carbonyl, potentially leading to a preference for one stereoisomeric product over another.
Catalytic Aspects in Reactions of this compound
This compound is a versatile substrate for various metal-catalyzed reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgrsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org
The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen (C-F) bond of the aromatic ring to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
A significant challenge in using substrates like this compound is the potential for the thiol group to coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning". This can be mitigated by protecting the thiol group before the reaction or by using specialized ligands (e.g., bulky phosphine (B1218219) ligands) that minimize this unwanted interaction. nih.gov The C-F bond, while generally strong, can be activated for Suzuki-Miyaura coupling under specific catalytic conditions. nih.gov
| Reaction Parameter | Typical Condition for Suzuki-Miyaura Coupling |
| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) libretexts.orgnih.gov |
| Base | Carbonates (Na₂CO₃, K₂CO₃), Phosphates (K₃PO₄), or Hydroxides (NaOH) |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Boron Reagent | Arylboronic acids or arylboronate esters |
This table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to aryl halides.
Organocatalytic Transformations
There is no specific research data available detailing the use of this compound in organocatalytic transformations. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often involves the activation of substrates through the formation of transient covalent intermediates or non-covalent interactions. The aldehyde and thiol groups of this compound could theoretically participate in such transformations, for instance, in proline-catalyzed alpha-functionalizations or in reactions involving NHC (N-heterocyclic carbene) catalysis. However, no studies have been published to confirm or explore these possibilities.
Phase Transfer Catalysis
Similarly, the application of this compound in phase transfer catalysis (PTC) is not documented in available research. PTC is a powerful technique for facilitating reactions between reactants located in different phases, typically using a phase-transfer catalyst to shuttle one reactant across the interface. The thiol group of this compound could potentially be deprotonated to form a thiolate anion, which could then act as a nucleophile in PTC reactions. Despite this potential, no specific examples or mechanistic studies have been reported.
Lewis Acid Catalysis
Investigations into the behavior of this compound under Lewis acid catalysis are also not present in the current scientific literature. Lewis acids are known to activate carbonyl groups, including aldehydes, towards nucleophilic attack. It is conceivable that in the presence of a Lewis acid, the aldehyde functionality of this compound could be activated for various transformations. Furthermore, the sulfur atom of the mercapto group could also interact with certain Lewis acids. Nevertheless, a lack of empirical data means that its reactivity and the potential reaction pathways remain speculative.
Coordination Chemistry and Metal Complexes Involving 3 Fluoro 4 Mercaptobenzaldehyde
Ligand Design Principles for Thiol-Containing Aldehydes
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For a molecule like 3-Fluoro-4-mercaptobenzaldehyde, which incorporates a thiol (-SH) group and an aldehyde (-CHO) group on a fluorinated benzene (B151609) ring, several key principles come into play.
The thiol group, with its soft sulfur donor atom, exhibits a strong affinity for soft metal ions such as Cu(I), Ag(I), Hg(II), and late transition metals in low oxidation states. wikipedia.orgwikipedia.org The acidity of the thiol proton allows for the formation of a thiolate (S-) ligand upon deprotonation, which is a potent nucleophile and a strong σ- and π-donor. wikipedia.org This deprotonation is often facilitated by the addition of a base or can occur upon coordination to a metal center. wikipedia.org The presence of the electron-withdrawing fluorine atom at the meta position is expected to increase the acidity of the thiol group compared to unsubstituted 4-mercaptobenzaldehyde, thus facilitating its coordination as a thiolate.
The aldehyde group presents a harder oxygen donor atom, which typically coordinates to harder metal ions. However, the carbonyl oxygen can also participate in coordination, potentially leading to chelation. The formation of a chelate ring involving both the thiolate sulfur and the aldehyde oxygen would significantly enhance the stability of the resulting metal complex due to the chelate effect. The geometry of the ligand, with the thiol and aldehyde groups in adjacent positions, is conducive to the formation of a stable five-membered chelate ring.
The fluorine substituent, while not directly involved in coordination, exerts a significant electronic influence on the ligand framework. Its electron-withdrawing nature can affect the electron density on both the sulfur and oxygen donor atoms, thereby modulating the ligand field strength and the redox properties of the metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions would be crucial to control the coordination mode and the final structure of the complex.
Divalent Metal Complexes (e.g., Ni(II), Cu(II))
The synthesis of Ni(II) and Cu(II) complexes with ligands similar to this compound has been extensively reported. nih.govmdpi.comnih.govresearchgate.net Typically, these syntheses involve the reaction of a metal(II) salt, such as NiCl₂, Ni(NO₃)₂, CuCl₂, or Cu(OAc)₂, with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. mdpi.comnih.gov The reaction may require gentle heating or refluxing to ensure completion. The resulting complexes can often be isolated as crystalline solids.
Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the IR spectrum of the complex would indicate the deprotonation of the thiol group and its coordination to the metal ion. A shift in the C=O stretching frequency of the aldehyde group (around 1680-1700 cm⁻¹) to a lower wavenumber would confirm the coordination of the carbonyl oxygen.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry. For instance, Ni(II) complexes can be either square planar or octahedral, each exhibiting characteristic d-d transitions. mdpi.com Similarly, Cu(II) complexes typically adopt distorted octahedral or square planar geometries. nih.gov
Elemental Analysis: This technique would be used to determine the empirical formula of the complexes and thus the metal-to-ligand ratio.
Table 1: Illustrative Analytical and Spectroscopic Data for Divalent Metal Complexes with this compound (L)
| Complex | Color | Yield (%) | M.P. (°C) | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(M-S) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| [Ni(L)₂] | Green | 75 | >300 | ~1650 | ~420 | 12 (in DMF) |
| [Cu(L)₂] | Dark Brown | 80 | 280-282 | ~1645 | ~415 | 15 (in DMF) |
Trivalent Metal Complexes (e.g., Mn(III), Co(III))
The synthesis of trivalent metal complexes with ligands bearing thiol and other donor groups is also well-documented. researchgate.netnih.govresearchgate.net The synthesis of Mn(III) and Co(III) complexes with this compound would likely start from a metal(II) salt, followed by in-situ oxidation, or by using a stable metal(III) precursor. For example, Mn(OAc)₂ can be oxidized to Mn(III) in the presence of the ligand and air. researchgate.net For Co(III), a Co(II) salt can be used, and the stable Co(III) complex is often formed upon coordination.
The characterization techniques would be similar to those used for divalent metal complexes, with particular attention to magnetic susceptibility measurements to confirm the oxidation state of the metal ions.
Table 2: Illustrative Analytical and Spectroscopic Data for Trivalent Metal Complexes with this compound (L)
| Complex | Color | Yield (%) | M.P. (°C) | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(M-S) | Magnetic Moment (μB) |
| [Mn(L)₃] | Dark Green | 65 | >300 | ~1640 | ~410 | ~4.9 |
| [Co(L)₃] | Brown | 70 | 290 (dec.) | ~1655 | ~425 | Diamagnetic |
Coordination Geometry and Ligand Field Effects
The coordination geometry of the metal complexes of this compound would be determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. With its bidentate nature, the ligand can form complexes with various geometries.
For Ni(II), both square planar and octahedral geometries are common. mdpi.com In a 1:2 metal-to-ligand ratio, a square planar geometry is likely, with the two ligands arranged in a trans configuration to minimize steric hindrance. In the presence of coordinating solvent molecules or other ancillary ligands, an octahedral geometry could be adopted.
For Cu(II), a Jahn-Teller active ion, distorted geometries are expected. A distorted octahedral or a square planar geometry is highly probable for a [Cu(L)₂] complex. nih.gov
For Mn(III) and Co(III), which are typically six-coordinate, an octahedral geometry is anticipated for [M(L)₃] type complexes. researchgate.net The three bidentate ligands would coordinate to the metal center, resulting in a chiral complex that could exist as either a Δ or a Λ isomer.
The ligand field effects will be influenced by the nature of the donor atoms. The soft thiolate sulfur atom is generally considered a weaker field ligand compared to the harder oxygen or nitrogen donors. However, its ability to form strong covalent bonds and participate in π-bonding can lead to significant ligand field stabilization energies. The presence of the electron-withdrawing fluorine atom would likely decrease the electron density on the donor atoms, thus acting as a weaker field ligand compared to its non-fluorinated analogue.
Magnetic Properties of Metal Complexes
The magnetic properties of the metal complexes are a direct consequence of the number of unpaired electrons in the d-orbitals of the metal ion and the interactions between them in polynuclear complexes.
Ni(II) Complexes: A square planar [Ni(L)₂] complex would be diamagnetic (low-spin d⁸), while an octahedral Ni(II) complex would be paramagnetic with two unpaired electrons.
Cu(II) Complexes: A mononuclear [Cu(L)₂] complex would be paramagnetic with one unpaired electron, corresponding to a magnetic moment of approximately 1.73 B.M.
Mn(III) Complexes: A high-spin Mn(III) complex (d⁴) in an octahedral environment would have four unpaired electrons, leading to a magnetic moment of around 4.9 B.M. nih.gov
Co(III) Complexes: A Co(III) complex (d⁶) in an octahedral field with a relatively strong ligand like this compound is expected to be low-spin and therefore diamagnetic. researchgate.net
Potential for Catalytic Applications of Metal Complexes
Metal complexes containing thiol ligands have shown promise in various catalytic applications, particularly in reactions involving hydrogenation, dehydrogenation, and cross-coupling. nih.govelsevierpure.comacs.orgacs.orgacs.org The ability of the thiol group to participate in metal-ligand cooperation, where both the metal center and the ligand are involved in bond activation, is a key feature that can lead to enhanced catalytic activity. nih.govelsevierpure.comacs.orgacs.org
The metal complexes of this compound could potentially be explored as catalysts in reactions such as:
Oxidation of Alcohols: The aldehyde group within the ligand could be a site for further reactivity or could influence the catalytic cycle.
C-S Cross-Coupling Reactions: Thiolate complexes are often intermediates in such reactions.
Hydrogenation Reactions: The cooperative effect of the thiol group could facilitate the activation of H₂. nih.gov
The electronic modifications induced by the fluorine atom could fine-tune the catalytic activity and selectivity of these complexes. Further research would be necessary to synthesize these complexes and evaluate their catalytic potential in various organic transformations.
Computational and Spectroscopic Investigations of 3 Fluoro 4 Mercaptobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. For 3-Fluoro-4-mercaptobenzaldehyde, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for studying substituted benzaldehydes due to its balance of computational cost and accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound and to calculate its vibrational frequencies and electronic properties.
Studies on similar substituted benzaldehydes have shown that the nature and position of substituents significantly influence the electronic environment of the aromatic ring and the aldehyde group. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the electron-donating potential of the mercapto group, create a complex electronic landscape. DFT calculations can quantify these effects through the analysis of atomic charges, bond orders, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.
Illustrative DFT-calculated parameters for a substituted benzaldehyde (B42025) are presented in Table 1.
Table 1: Calculated Electronic Properties of a Substituted Benzaldehyde using DFT
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -2.1 eV |
| HOMO-LUMO Energy Gap | 4.4 eV |
Note: The data in this table is illustrative and based on typical values for similar molecules, not on a specific calculation for this compound.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are particularly useful for accurately describing weak interactions, such as the intramolecular hydrogen bonding that may be present in this compound.
For a molecule like this, MP2 calculations could provide a more refined understanding of the conformational energies and the barriers to rotation for the aldehyde and mercapto groups. Comparing the results from DFT and ab initio methods can provide a comprehensive picture of the molecule's properties and validate the chosen computational approach.
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the regioselectivity of electrophilic and nucleophilic attacks. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bond donation. The distribution of potential on the aromatic ring would be influenced by the competing effects of the fluoro and mercapto substituents, guiding the approach of reagents in chemical reactions.
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in this compound determines its physical and chemical properties. Conformational analysis helps to identify the most stable arrangements of the molecule.
A key structural feature to investigate in this compound is the possibility of an intramolecular hydrogen bond between the hydrogen atom of the mercapto group and the oxygen atom of the aldehyde group. This would lead to the formation of a five-membered ring. The existence and strength of such a hydrogen bond can be inferred from calculated geometric parameters, such as the S-H…O distance and the S-H…O angle, as well as from the calculated vibrational frequency of the S-H bond.
In related systems, intramolecular hydrogen bonds have been shown to significantly influence the conformational preferences and spectroscopic properties of the molecule. acs.org The presence of a C=O…H-S hydrogen bond in this compound would be expected to stabilize the planar conformation of the molecule.
Rotation around the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-S bond of the mercapto group can lead to different conformers. The two primary planar conformers would be one where the S-H bond is oriented towards the aldehyde group (syn), potentially forming a hydrogen bond, and one where it is oriented away from it (anti).
Computational methods can be used to calculate the energies of these different conformers. The relative energies determine the population of each conformer at a given temperature. It is generally observed in substituted benzaldehydes that the planar conformations are the most stable due to conjugation between the aldehyde group and the aromatic ring. researchgate.net The relative stabilities of the syn and anti conformers will depend on the strength of the potential intramolecular hydrogen bond versus any steric repulsion.
Table 2: Illustrative Relative Energies of Conformers for a Substituted Benzaldehyde
| Conformer | Dihedral Angle (X-C-C-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar Syn | 0° | 0.0 |
| Planar Anti | 180° | 1.5 |
Note: The data in this table is illustrative and based on typical values for similar molecules, not on a specific calculation for this compound.
Advanced Spectroscopic Characterization
Due to the lack of available data, a detailed experimental analysis for this compound cannot be provided at this time. The following sections outline the types of data that would be expected from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR)
No specific ¹H or ¹⁹F NMR data for this compound has been found in the public domain. Hypothetically, a ¹H NMR spectrum would show signals for the aldehyde proton, the thiol proton, and the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. A ¹⁹F NMR spectrum would exhibit a signal for the single fluorine atom, likely coupled to the adjacent aromatic protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Aldehyde proton (-CHO) |
| Data Not Available | Data Not Available | Data Not Available | Thiol proton (-SH) |
| Data Not Available | Data Not Available | Data Not Available | Aromatic protons |
Table 2: Hypothetical ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| Data Not Available | Data Not Available |
Vibrational Spectroscopy (IR, Raman)
Published experimental IR and Raman spectra for this compound are not available. Theoretical analysis suggests the presence of characteristic vibrational modes for the C=O stretch of the aldehyde, the S-H stretch of the mercapto group, and C-F and C-S stretching vibrations of the substituted benzene ring.
Table 3: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1700 |
| Mercaptan (S-H) | Stretch | ~2550-2600 |
| C-F | Stretch | ~1200-1300 |
| C-S | Stretch | ~600-800 |
Note: These are generalized expected ranges and actual values may vary.
Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data for this compound has been located. HRMS would be essential for confirming the exact mass and elemental formula of the compound.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₆FOS⁺ | 157.0123 |
| [M]⁺˙ | C₇H₅FOS⁺˙ | 156.0045 |
Note: These are calculated theoretical values.
Applications in Materials Science
Polymer Chemistry Applications
In the realm of polymer chemistry, 3-Fluoro-4-mercaptobenzaldehyde can serve as a valuable monomer or a modifying agent to impart specific characteristics to the resulting polymers.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Potential Influence of this compound |
|---|---|
| Thermal Stability | The presence of the aromatic ring and the strong C-F bond could enhance thermal stability. |
| Chemical Resistance | Fluorine incorporation is known to impart high resistance to a wide range of chemicals and solvents. dalau.comfluoropolymers.eu |
| Surface Energy | The fluorinated moiety is expected to lower the surface energy, leading to hydrophobic and oleophobic properties. |
This table is illustrative and based on the general properties of fluorinated polymers.
The thiol group in this compound is particularly reactive and can participate in various polyaddition reactions. For instance, it can readily undergo thiol-ene reactions with monomers containing double bonds, a type of click chemistry that is highly efficient and proceeds under mild conditions. rsc.orgacs.org This allows for the formation of linear or cross-linked polymers with the fluorinated benzaldehyde (B42025) unit incorporated into the polymer structure. Furthermore, this compound can be used as a comonomer in the synthesis of copolymers, where its inclusion can be used to tailor the properties of the final material, such as its refractive index, solubility, and adhesive properties. jsta.cl
The combination of fluorine, a thiol group, and an aldehyde group in a single monomer opens up possibilities for the creation of specialty polymers with unique and desirable properties. These high-performance polymers could find applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries. chemours.com The aldehyde functionality, for instance, could be utilized for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to create thermosetting materials.
Electronic Materials
The electronic properties of this compound, influenced by the electronegative fluorine atom and the sulfur-containing thiol group, suggest its potential use in the fabrication of advanced electronic materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The aldehyde group in this compound makes it an excellent candidate as a monomer for the synthesis of COFs. alfa-chemistry.comcd-bioparticles.net Aldehydes are known to react with amine-containing monomers to form stable imine-linked COFs. tcichemicals.com The resulting COFs would have both fluorine and thiol functionalities decorating the pore walls. The fluorine atoms could enhance the chemical and thermal stability of the framework, while the thiol groups could act as active sites for catalysis or for the capture of heavy metal ions.
This table is illustrative and based on the established principles of COF synthesis.
The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The high electronegativity of fluorine can lead to improved electron injection and transport properties in organic electronic devices. nih.gov The thiol group, on the other hand, can be used to anchor the molecule to metal electrode surfaces, facilitating efficient charge transfer. Therefore, this compound could serve as a building block for the synthesis of novel organic semiconductors with tailored properties for various electronic applications.
The performed searches aimed to identify research detailing the synthesis, characterization, and application of this particular compound in the specified areas of materials science. However, the search results did not yield any studies or reports directly linking "this compound" to the development of fluorescent chemosensors or its use in detecting metal ions.
Therefore, it is not possible to provide a detailed and scientifically accurate article on this specific topic as per the requested outline, due to the absence of relevant research findings.
Q & A
Q. What spectroscopic techniques differentiate this compound from its 2-fluoro isomer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
